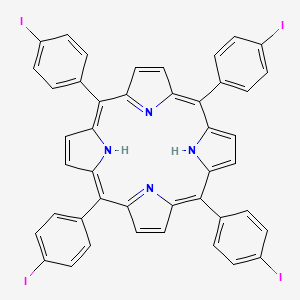

5,10,15,20-Tetrakis(4-iodophenyl)porphyrin

Description

Properties

Molecular Formula |

C44H26I4N4 |

|---|---|

Molecular Weight |

1118.3 g/mol |

IUPAC Name |

5,10,15,20-tetrakis(4-iodophenyl)-21,23-dihydroporphyrin |

InChI |

InChI=1S/C44H26I4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H |

InChI Key |

FDXOCRYCRLCTRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)I)C8=CC=C(C=C8)I)C=C4)C9=CC=C(C=C9)I)N3)I |

Origin of Product |

United States |

Synthetic Methodologies and Functionalization Strategies for 5,10,15,20 Tetrakis 4 Iodophenyl Porphyrin

Classical and Contemporary Approaches to Porphyrin Synthesis

The synthesis of symmetrical meso-tetraarylporphyrins, such as 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin, has been dominated by a few key methodologies for decades. These methods rely on the acid-catalyzed condensation of pyrrole (B145914) with a corresponding aryl aldehyde.

Alder-Kampf and Lindsey Methodologies for meso-Tetraarylporphyrins

Two of the most established methods for synthesizing meso-tetraarylporphyrins are the Adler-Kampf (often referred to as the Adler-Longo) and the Lindsey methodologies. Both involve the reaction of pyrrole with an aldehyde, in this case, 4-iodobenzaldehyde, but differ significantly in their reaction conditions and efficiency.

The Adler-Longo method is a one-step procedure where pyrrole and the aldehyde are refluxed in a high-boiling carboxylic acid, such as propionic acid (141°C), in a vessel open to the air. The atmospheric oxygen serves as the oxidant for the porphyrinogen (B1241876) intermediate. This method is known for its operational simplicity and can produce yields of around 10-20%. nih.govnobelprize.org For instance, a 12% yield has been reported for this compound using this approach. nih.gov A primary advantage is that it does not require the addition of a separate oxidizing agent or the use of halogenated solvents. nobelprize.org However, the high temperatures can lead to the formation of tar-like byproducts, which can complicate the purification process. nih.gov

The Lindsey synthesis , in contrast, is a two-step, one-flask reaction performed under milder conditions. nih.gov The initial step involves the condensation of pyrrole and the aldehyde at room temperature in a halogenated solvent like dichloromethane (B109758) (DCM), catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or a strong Brønsted acid like trifluoroacetic acid (TFA). This step is performed under an inert atmosphere to form the porphyrinogen intermediate. In the second step, an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or chloranil, is added to the reaction mixture to convert the porphyrinogen to the final porphyrin. The Lindsey method generally provides higher yields (10-60%) and a cleaner product compared to the Adler-Longo method, though it requires stricter control of reaction conditions and the use of halogenated solvents. nih.gov

| Method | Catalyst | Solvent | Temperature | Oxidant | Typical Yield |

| Adler-Longo | Brønsted Acid (self-solvent) | Propionic Acid | ~141°C (Reflux) | Air (O₂) | 10-20% |

| Lindsey | Lewis Acid (e.g., BF₃·OEt₂) or Brønsted Acid (e.g., TFA) | Dichloromethane (DCM) | Room Temperature | DDQ or Chloranil | 10-60% |

Microwave-Assisted Synthesis Techniques

More contemporary approaches have utilized microwave irradiation to accelerate porphyrin synthesis, offering significant advantages over classical heating methods. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to increased yields with fewer byproducts. researchgate.netresearchgate.net In a typical microwave-assisted synthesis, the reactants (pyrrole and 4-iodobenzaldehyde) are mixed in a minimal amount of a high-boiling solvent like propionic acid or in an ionic liquid and subjected to microwave irradiation. researchgate.netnih.gov This rapid, uniform heating enhances the rate of the condensation and oxidation steps. For the closely related 5,10,15,20-tetrakis(4-bromophenyl)porphyrin, microwave-assisted synthesis has been shown to produce yields as high as 78%, a significant improvement over conventional methods. researchgate.netacs.org This clean and eco-friendly technique is advantageous due to the reduced use of toxic solvents and shorter reaction times. researchgate.net

Targeted Functionalization of this compound Scaffolds

The four iodo-substituents on the meso-phenyl rings of this compound are key to its utility as a molecular scaffold. These groups serve as versatile handles for post-synthetic modifications, particularly through palladium-mediated cross-coupling reactions.

Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the carbon-iodine bond is particularly reactive in this context. acs.org The Suzuki-Miyaura reaction , which couples an organoboron reagent (like a boronic acid or ester) with an organic halide, is one of the most widely used methods for functionalizing halogenated porphyrins. nobelprize.orgacs.org

In a typical Suzuki-Miyaura reaction involving this compound, the porphyrin is reacted with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., K₂CO₃ or Cs₂CO₃). nobelprize.orgsemanticscholar.org This reaction effectively replaces the iodine atoms with new aryl groups, allowing for the construction of complex, extended π-systems. This strategy has been used to synthesize elaborate structures like porphyrin arrays and molecular clefts. acs.orgworldscientific.com The mild reaction conditions and tolerance of a wide range of functional groups make the Suzuki-Miyaura reaction a highly effective method for tailoring the electronic and physical properties of the porphyrin scaffold. nobelprize.org

| Reaction | Coupling Partners | Catalyst System | Key Feature |

| Suzuki-Miyaura | Porphyrin-I + R-B(OH)₂ | Pd(0) or Pd(II) catalyst + Base | Forms a new C-C single bond |

Strategies for Modifying meso-Phenyl Rings and Porphyrin Core

Beyond the Suzuki-Miyaura reaction, the iodo-phenyl groups can be modified using other palladium-catalyzed reactions such as the Sonogashira, Heck, and Buchwald-Hartwig couplings to introduce alkynyl, alkenyl, and amino functionalities, respectively. acs.org These transformations further expand the range of accessible structures and properties.

Modification is not limited to the peripheral phenyl rings. The central porphyrin core can also be readily functionalized. The most common modification is metalation, where a metal ion is inserted into the central cavity, coordinated by the four nitrogen atoms. This is typically achieved by refluxing the free-base porphyrin with a metal salt (e.g., Zn(OAc)₂, NiCl₂, FeCl₂) in a suitable solvent like DMF or chloroform/methanol. The inserted metal ion significantly influences the photophysical, electrochemical, and catalytic properties of the molecule.

Furthermore, the β-pyrrolic positions of the porphyrin macrocycle can be functionalized, although this is often more challenging due to the lower reactivity compared to the meso positions. Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups at these positions, altering the electronic structure of the macrocycle. nih.gov For example, direct sulfonation of meso-tetraphenylporphyrin with concentrated sulfuric acid occurs regioselectively at the para-positions of the phenyl rings, but harsher conditions can lead to substitution at the β-positions. nih.govdovepress.com

Regioselective Functionalization Techniques

While the synthesis of symmetrically substituted A₄-type porphyrins is straightforward, creating unsymmetrically substituted porphyrins (e.g., A₃B, A₂B₂, or ABCD) requires more sophisticated, regioselective strategies. One approach is the mixed-aldehyde condensation, where pyrrole is reacted with a mixture of two or more different aldehydes. nih.gov However, this method typically results in a statistical mixture of up to six different porphyrins, necessitating challenging chromatographic separation. nih.gov

A more controlled method for achieving regioselectivity is through a stepwise approach. For example, a MacDonald-type [2+2] condensation, which involves reacting a dipyrromethane with a dipyrromethane dicarbinol, allows for the pre-designed arrangement of different aryl groups at the meso positions. researchgate.net Alternatively, starting with the symmetrical this compound, it is possible to achieve partial substitution by carefully controlling the stoichiometry of the reagents in a subsequent cross-coupling reaction. By using a limited amount of boronic acid in a Suzuki-Miyaura coupling, for instance, a mixture of mono-, di-, tri-, and tetra-substituted products can be obtained, which can then be separated to isolate the desired unsymmetrically functionalized porphyrin.

Coordination Chemistry and Metallation of 5,10,15,20 Tetrakis 4 Iodophenyl Porphyrin

General Principles of Porphyrin Metallation

The insertion of a metal ion into the core of a porphyrin macrocycle is a well-studied process, yet its mechanism can be complex and is influenced by the metal ion, the porphyrin structure, and the reaction conditions. The general mechanism for metallation in solution involves several key steps. researchgate.net

Initially, the planar porphyrin macrocycle must undergo a structural deformation or distortion. researchgate.netnih.gov This distortion, often induced by interaction with the solvated metal ion, makes the lone pairs of the pyrrolic nitrogen atoms more accessible. Following this, an outer-sphere association occurs between the solvated metal ion and the deformed porphyrin. researchgate.net The subsequent and often rate-limiting step involves the exchange of a solvent molecule from the metal's coordination sphere with one of the pyrrolenine nitrogen atoms of the porphyrin core. researchgate.netnih.gov

This leads to the formation of an intermediate known as a "sitting-atop" (SAT) complex, where the metal ion sits (B43327) above the porphyrin plane, coordinated to one or more nitrogen atoms while the two inner N-H protons are still present. nih.govresearchgate.net The process continues with further chelate-ring closure as more solvent molecules are liberated, followed by the deprotonation of the two pyrrole (B145914) nitrogen atoms to form the final, stable metalloporphyrin. researchgate.net The activation energy for these steps varies depending on the specific metal ion. nih.gov For instance, theoretical studies on the metallation of unsubstituted porphyrin with Zn suggest the reaction proceeds on a single potential energy surface with a significant activation barrier for the first hydrogen transfer step. nih.gov

Synthesis and Characterization of Metal Complexes of 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin (e.g., Zn(II) Complexes)

The synthesis of metal complexes of this compound (H₂TIPP) follows well-established procedures for other meso-tetraarylporphyrins. researchgate.netresearchgate.netresearchgate.net A general method involves reacting the free-base porphyrin with an excess of a metal salt in a high-boiling point organic solvent.

For the synthesis of the Zinc(II) complex (ZnTIPP), the free-base H₂TIPP would typically be dissolved in a solvent such as N,N-dimethylformamide (DMF) or chloroform. A salt of the desired metal, for example, zinc(II) acetate (B1210297) (Zn(OAc)₂), is then added to the solution. researchgate.net The reaction mixture is heated to reflux for several hours, during which the progress of the metallation can be monitored using UV-Vis spectroscopy. researchgate.net The completion of the reaction is indicated by the disappearance of the characteristic four Q-bands of the free-base porphyrin and the appearance of a simplified two-band Q-spectrum, along with a noticeable red shift in the Soret band. researchgate.net

Table 1: General Synthesis Parameters for Metallation of H₂TIPP

| Parameter | Description |

|---|---|

| Porphyrin | This compound (H₂TIPP) |

| Metal Salt | e.g., Zinc(II) acetate, Zinc(II) chloride |

| Solvent | N,N-Dimethylformamide (DMF), Chloroform, Toluene (B28343) |

| Temperature | Reflux |

| Monitoring | UV-Vis Spectroscopy, Thin Layer Chromatography (TLC) |

| Purification | Filtration followed by washing with methanol, Recrystallization, or Column Chromatography |

Characterization of the resulting metalloporphyrin is crucial to confirm its structure and purity. The primary techniques used include:

UV-Vis Spectroscopy: This is the most direct method to confirm metallation. The intense Soret band (or B band) around 420 nm and the weaker Q-bands between 500-700 nm show characteristic shifts and changes in pattern upon metal insertion. For a Zn(II) complex, the spectrum simplifies from a four-band to a two-band pattern in the Q-band region. researchgate.net

¹H NMR Spectroscopy: The high symmetry of the metallated porphyrin often leads to a simplified NMR spectrum compared to the free base. The disappearance of the N-H proton signal (typically found upfield around -2.8 ppm) is a definitive indicator of successful metallation.

Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS are used to confirm the molecular weight of the metalloporphyrin, showing the addition of the metal ion and the loss of two protons. researchgate.netresearchgate.net

FT-IR Spectroscopy: The disappearance of the N-H stretching vibration from the free-base porphyrin provides further evidence of metallation.

Influence of Central Metal Ions on Electronic Structure and Reactivity

The identity of the central metal ion is a critical determinant of the metalloporphyrin's properties. nih.gov The metal ion's size, charge, and d-orbital energies directly influence the electronic structure, geometry, and subsequent reactivity of the macrocycle. researchgate.netnih.gov

The insertion of a metal ion alters the distribution of electron density within the porphyrin's π-conjugated system. nih.gov This is readily observed in the UV-Vis absorption spectrum. Different metals cause distinct shifts in the Soret and Q bands. For closed-shell metals like Zn(II), the spectral changes are primarily due to the enforcement of higher (D₄h) symmetry on the macrocycle. For transition metals with partially filled d-orbitals, such as Cu(II) or Co(II), more complex electronic interactions between the metal d-orbitals and the porphyrin π-orbitals occur, leading to different spectral features and photophysical properties. chemrxiv.orgrsc.org For example, the incorporation of paramagnetic metals like Cu(II) often leads to a lack of fluorescence, in contrast to the strong fluorescence typically observed for Zn(II) porphyrins. psu.edu

Table 2: Influence of Metal Ion on Porphyrin Properties (General Trends)

| Metal Ion Type | Electronic Effect | Impact on Reactivity | Example |

|---|---|---|---|

| Closed-Shell (d¹⁰) | Enforces D₄h symmetry, minimal orbital mixing. | Often fluorescent, good photosensitizers. | Zn(II) |

| Open-Shell (d<¹⁰) | d-π orbital mixing, alters HOMO/LUMO energies. | Often non-fluorescent, catalytically active. | Cu(II), Co(II) |

| High Valent | Can induce ring oxidation, significant shifts in redox potentials. | Active in oxidation catalysis. | Mn(III), Fe(III) |

The central metal also governs the redox behavior of the porphyrin. The ease with which the porphyrin ring can be oxidized or reduced is modulated by the electronegativity and charge of the metal ion. Furthermore, the metal itself can often undergo redox reactions, making metalloporphyrins versatile catalysts for a wide range of chemical transformations. nih.gov The reactivity can be precisely tuned by the choice of metal, which is essential for applications ranging from catalysis to photodynamic therapy. nih.govpsu.edu

Axial and Peripheral Coordination Phenomena in Metalloporphyrin Derivatives

Beyond the insertion of a metal into the porphyrin core, the coordination chemistry of metalloporphyrins extends to interactions at both the axial sites of the metal and the peripheral substituents of the macrocycle.

Axial Coordination: Many metal ions within the porphyrin plane remain coordinatively unsaturated and can bind one or two additional ligands, known as axial ligands, in positions perpendicular to the porphyrin plane. researchgate.net The ability to bind axial ligands is highly dependent on the metal ion. For example, Zn(II) and Fe(II)/(III) complexes readily form five- or six-coordinate species, while Ni(II) and Cu(II) often remain four-coordinate and square planar. nih.govescholarship.org

Axial ligation significantly perturbs the electronic structure of the metalloporphyrin. nih.gov This is experimentally observed as a red shift in the UV-Vis absorption bands upon coordination of a ligand like pyridine (B92270) or imidazole (B134444) to a zinc porphyrin. nih.govresearchgate.net The strength and nature of the axial ligand can fine-tune the metal center's redox potential and catalytic activity. For instance, the axial coordination of imidazole to iron tetraphenylporphyrin (B126558) has been shown to improve its selectivity as a catalyst for the oxygen reduction reaction. escholarship.org

Peripheral Coordination: The functional groups at the periphery of the porphyrin macrocycle offer another avenue for coordination chemistry. While the iodo groups of this compound are not typically strong coordinating ligands themselves, they are exceptionally useful synthetic handles for introducing coordinating groups via cross-coupling reactions (e.g., Sonogashira or Suzuki coupling). This "post-functionalization" allows for the construction of complex, multi-porphyrin arrays or the attachment of specific ligand-binding sites. acs.org

In other TPP derivatives, peripheral groups with coordinating atoms (e.g., pyridyl or carboxyl groups) can act as ligands for other metal centers, leading to the self-assembly of discrete supramolecular cages or extended coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.govmdpi.com In these structures, the metalloporphyrin acts as a large, rigid building block, and the peripheral coordination dictates the final architecture and properties of the material. illinois.edu

Supramolecular Architectures and Self Assembly Processes

Intermolecular Interactions in Crystalline States

The solid-state arrangement of 5,10,15,20-tetrakis(4-iodophenyl)porphyrin is dictated by a hierarchy of intermolecular forces. The nature of these interactions is highly dependent on whether the porphyrin is in its free-base form or metalated with a central metal ion, such as zinc(II).

In the crystalline state of the free-base this compound (H₂TIPP), halogen bonding plays a significant role in the molecular packing. researchgate.netresearchgate.net Specifically, I···I attractions are a prominent feature, contributing to a layered interporphyrin arrangement where all molecules adopt the same orientation. researchgate.net These interactions, along with I···π attractions, help to organize the porphyrin molecules into a cohesive supramolecular assembly. researchgate.net The phenyl rings containing the iodine substituents are twisted relative to the porphyrin core, creating a slightly distorted propeller-like geometry. researchgate.net This conformation allows for the interplay of various intermolecular forces, including N-H···N intramolecular hydrogen bonds within the porphyrin core, as well as intermolecular N-H, H-H, C-H, C-I, and I···I interactions that collectively control the molecular packing. researchgate.net

Table 1: Key Intermolecular Interactions in Crystalline H₂TIPP

| Interaction Type | Description | Impact on Crystal Packing |

|---|---|---|

| Halogen Bonding (I···I) | Attractive interaction between iodine atoms of adjacent molecules. | Contributes significantly to the formation of layered structures. researchgate.net |

| I···π Interactions | Interaction between an iodine atom and the π-system of a neighboring porphyrin. | Assists in the layered organization of the porphyrin molecules. researchgate.net |

| Hydrogen Bonding (N-H···N) | Intramolecular hydrogen bonds within the porphyrin core. | Stabilizes the planar geometry of the porphyrin core. researchgate.net |

| Other van der Waals Forces | Includes N-H, H-H, C-H, and C-I interactions. | collectively control the overall molecular packing. researchgate.net |

The introduction of a zinc(II) ion into the porphyrin core of this compound leads to a different mode of supramolecular organization. In the resulting zinc(II) complex, weak axial coordination between the iodine atoms of one porphyrin molecule and the zinc center of an adjacent molecule becomes a dominant structure-directing force. researchgate.net These Zn···I linkages drive the self-assembly process, resulting in the formation of two-dimensional supramolecular assemblies. researchgate.net This is in contrast to the layered packing observed in the free-base porphyrin. The Zn···I interactions lead to a distinct herring-bone arrangement of the metalloporphyrin units in the crystal lattice. researchgate.net

Formation of Layered and Polymeric Supramolecular Assemblies

The functional substituents at the periphery of the this compound molecule are flexible and directional, which facilitates the extension of their orientation from one-dimensional chains to two- and three-dimensional supramolecular architectures. researchgate.net

In the case of the free-base porphyrin, the combination of I···I and I···π interactions leads to the formation of well-defined layered structures. researchgate.net The molecules within a layer are organized with the same orientation, and the layers are further stabilized by weaker intermolecular forces. researchgate.net

For the zinc(II) complex of this compound, the axial Zn···I coordination is the primary driving force for the formation of two-dimensional polymeric assemblies. researchgate.net This results in a herring-bone arrangement, which is a common motif in the crystal engineering of porphyrins. The formation of these extended networks highlights the potential of this compound as a building block for porous solids. researchgate.net

Design Principles for Porphyrin-Based Supramolecular Systems

The design of porphyrin-based supramolecular systems relies on the predictable and directional nature of non-covalent interactions. The case of this compound and its zinc complex illustrates several key design principles:

Functionalization of the Periphery: The introduction of specific functional groups, such as iodine atoms, at the meso-positions of the porphyrin ring is a fundamental strategy to control intermolecular interactions and direct self-assembly.

Metal Coordination: The choice of the central metal ion significantly influences the geometry and directionality of the resulting supramolecular assembly. The ability of zinc(II) to engage in axial coordination provides a powerful tool for constructing extended networks.

Hierarchical Assembly: The final supramolecular architecture is often the result of a hierarchy of interactions. In the free-base porphyrin, strong halogen bonds direct the primary organization into layers, which are then further packed. In the zinc complex, the stronger metal-ligand coordination dictates the primary assembly into a 2D network.

Symmetry and Directionality: The C4 symmetry of the porphyrin core allows for the symmetrical introduction of self-assembling motifs, leading to predictable and often highly ordered structures. rsc.orgresearchgate.net The directionality of interactions like halogen bonding and axial coordination is crucial for engineering specific network topologies.

By understanding and controlling these intermolecular forces, it is possible to design and synthesize a wide variety of porphyrin-based materials with tailored structures and functions.

Advanced Spectroscopic and Photophysical Investigations

Electronic Absorption and Emission Characteristics of Iodo-Substituted Porphyrins

Porphyrins are characterized by their intense light absorption in the visible and ultraviolet regions of the spectrum. researchgate.net Their electronic absorption spectra are dominated by two main features: an extremely intense band in the near-UV region (380–500 nm), known as the Soret or B band, and a series of weaker absorptions at longer wavelengths (500–750 nm), referred to as Q-bands. researchgate.net These absorptions are due to π-π* electronic transitions within the highly conjugated 18-π electron macrocycle. researchgate.net

Upon excitation, iodo-substituted porphyrins typically exhibit fluorescence emission from the first excited singlet state (S1). This emission spectrum is generally a mirror image of the Q-band absorption, consisting of two main bands corresponding to the Q(0,0) and Q(0,1) transitions. nih.govuc.pt However, the fluorescence quantum yields for halogenated porphyrins are often low due to efficient competition from intersystem crossing to the triplet state. nih.gov

Table 1: Representative Spectroscopic Data for a Halogenated Tetraphenylporphyrin (B126558)

Absorption and emission maxima for 5,10,15,20-tetrakis(4-bromophenyl)porphyrin, a structural analog of the iodo-substituted compound.

| Parameter | Wavelength (nm) | Reference Compound |

|---|---|---|

| Soret Band (B) | 419 | 5,10,15,20-tetrakis(4-bromophenyl)porphyrin |

| Q-Band IV | 515 | |

| Q-Band III | 550 | |

| Q-Band II | 591 | |

| Q-Band I | 647 |

Excited State Dynamics and Energy Transfer Mechanisms

The de-excitation pathways for a photoexcited porphyrin include fluorescence, internal conversion, and intersystem crossing (ISC) to the triplet manifold. The efficiency of ISC is dramatically influenced by the presence of heavy atoms, such as iodine, attached to the porphyrin core—a phenomenon known as the heavy atom effect. scilit.com

This effect arises from enhanced spin-orbit coupling, a relativistic interaction that mixes the spin and orbital angular momenta of electrons. researchgate.net In molecules containing heavy atoms with large nuclei, this coupling is significantly stronger. scilit.comresearchgate.net It facilitates the formally spin-forbidden transition from the singlet excited state (S1) to the triplet excited state (T1), thereby increasing the rate and quantum yield of intersystem crossing (ΦT). researchgate.net The introduction of iodine atoms into the phenyl rings of a tetraphenylporphyrin framework serves to significantly enhance the efficiency of triplet state formation. nih.gov

Research on singly halogenated carbomethoxyphenyl porphyrins has demonstrated this effect quantitatively. The triplet quantum yield (ΦT) increases substantially when moving from a non-halogenated porphyrin to its bromo- and iodo-substituted analogs.

Table 2: Effect of Halogenation on Triplet Quantum Yield (ΦT)

Comparison of triplet quantum yields for meso-substituted porphyrins, demonstrating the heavy atom effect.

| Compound | Triplet Quantum Yield (ΦT) |

|---|---|

| 5,10,15,20-tetrakis(4-carbomethoxyphenyl)porphyrin | 0.35 |

| 5,10,15-tris(4-carbomethoxyphenyl)-20-(4-bromophenyl)porphyrin | 0.75 |

| 5,10,15-tris(4-carbomethoxyphenyl)-20-(4-iodophenyl)porphyrin | 0.88 |

Data sourced from Marin et al. (2015). nih.gov

The highly efficient population of the triplet state in iodo-substituted porphyrins makes them potent photosensitizers for the generation of singlet oxygen (¹O₂). Singlet oxygen is a highly reactive oxygen species produced via a Type II photosensitization mechanism. unime.it This process involves the transfer of energy from the porphyrin's long-lived triplet state (T1) to the ground state of molecular oxygen (³O₂), which is itself a triplet.

The efficiency of this energy transfer process is quantified by the singlet oxygen quantum yield (ΦΔ). A high triplet quantum yield (ΦT) is a primary requisite for an efficient photosensitizer. nih.gov Due to the heavy atom effect, halogenated porphyrins, particularly those substituted with iodine, exhibit exceptionally high singlet oxygen quantum yields. nih.gov The spin-orbit coupling induced by the iodine atom facilitates the intersystem crossing to the triplet state, which then enables the efficient energy transfer to molecular oxygen. nih.gov

Table 3: Effect of Halogenation on Singlet Oxygen Quantum Yield (ΦΔ)

Comparison of singlet oxygen quantum yields, correlating with the trend in triplet quantum yields.

| Compound | Singlet Oxygen Quantum Yield (ΦΔ) |

|---|---|

| 5,10,15,20-tetrakis(4-carbomethoxyphenyl)porphyrin | 0.51 |

| 5,10,15-tris(4-carbomethoxyphenyl)-20-(4-bromophenyl)porphyrin | 0.75 |

| 5,10,15-tris(4-carbomethoxyphenyl)-20-(4-iodophenyl)porphyrin | 0.90 |

Data sourced from Marin et al. (2015). nih.gov

Time-Resolved Spectroscopic Studies of Excited States

Time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence spectroscopy, provide direct insight into the dynamics of excited states. scilit.com These methods allow for the measurement of excited-state lifetimes and the observation of transient species, mapping the entire de-excitation pathway from the moment of photoexcitation.

For porphyrins, these studies reveal a sequence of ultrafast events. Following excitation to the Soret (S2) band, internal conversion to the first excited singlet (S1) state occurs on a femtosecond to picosecond timescale. For instance, in 5,10,15,20-meso-tetrakis pentafluorophenyl porphyrin, the S2 to S1 internal conversion takes place in approximately 160 fs. The S1 state then decays via fluorescence and intersystem crossing over nanoseconds. The S1 lifetime (fluorescence lifetime) for many free-base tetraphenylporphyrin derivatives is typically in the range of 4-10 ns.

The presence of heavy iodine atoms in 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin is expected to significantly accelerate the rate of intersystem crossing, leading to a much shorter S1 lifetime compared to non-halogenated analogs. The resulting triplet state, however, can be very long-lived, often persisting for microseconds in the absence of quenchers like oxygen. researchgate.net This long triplet lifetime is crucial for efficient energy transfer to molecular oxygen. nih.gov

Table 4: Representative Excited-State Lifetimes in Porphyrin Systems

Typical timescales for various excited-state processes in related porphyrin compounds.

| Process | Excited State | Typical Lifetime | Example Compound |

|---|---|---|---|

| Internal Conversion | S2 → S1 | ~160 fs | H₂F₂₀TPP |

| Fluorescence / ISC | S1 → S0 / T1 | ~10 ns | H₂F₂₀TPP |

| Fluorescence / ISC | S1 → S0 / T1 | 4.0 ns | H₂TPPS₄²⁻ |

| Phosphorescence / Quenching | T1 → S0 | microseconds (in deaerated solution) | General Porphyrins researchgate.net |

Catalytic Functionalities of 5,10,15,20 Tetrakis 4 Iodophenyl Porphyrin and Its Metallated Derivatives

Biomimetic Catalysis: Mimicking P-450 Enzymes

Metalloporphyrins, including derivatives of TIPP, are extensively studied as mimics of cytochrome P-450 enzymes. mdpi.com These enzymes are responsible for the oxidative metabolism of a wide array of substrates in living organisms. The catalytic cycle of P-450 involves the activation of molecular oxygen by a heme (iron-porphyrin) cofactor to generate a high-valent iron-oxo species, which is a potent oxidizing agent.

Manganese and iron complexes of synthetic porphyrins are particularly effective in mimicking the function of P-450 enzymes. mdpi.com They can catalyze a variety of oxidation reactions using different oxygen sources, such as iodosylbenzene (PhIO) or hydrogen peroxide (H₂O₂). The general mechanism involves the formation of a high-valent metal-oxo intermediate, analogous to that in P-450, which then transfers the oxygen atom to the substrate. The electron-withdrawing nature of the iodo-substituents in TIPP can influence the reactivity of this intermediate, potentially enhancing its oxidative power.

Oxidation Reactions Mediated by Metalloporphyrins (e.g., Alkene Epoxidation, Cyclohexane (B81311) Oxidation)

Metallated derivatives of TIPP are active catalysts for various oxidation reactions, including the epoxidation of alkenes and the oxidation of alkanes like cyclohexane.

Alkene Epoxidation: The epoxidation of alkenes is a key transformation in organic synthesis. Iron(III) porphyrins, in particular, have been shown to catalyze the epoxidation of various alkenes with high efficiency. niscpr.res.inrsc.org For instance, the epoxidation of styrenes and other olefins can be achieved using an iron porphyrin catalyst in the presence of an oxygen donor like iodosylbenzene. A kinetic analysis of alkene epoxidation catalyzed by iron(III) tetra(4-N-methylpyridyl)porphyrin revealed that the reaction rates are first-order in the catalyst and show saturation kinetics with respect to both the oxidant and the substrate. rsc.org While specific data for iodo-substituted TIPP is limited, studies on other halogenated porphyrins, such as iron(III) 5,10,15,20-tetra(2,6-dichlorophenyl)porphyrin, demonstrate their catalytic activity in alkene epoxidation. psu.edu

Cyclohexane Oxidation: The oxidation of alkanes, such as cyclohexane, to alcohols and ketones is a challenging but important industrial process. Metalloporphyrins, particularly those of manganese and iron, have shown promise as catalysts for this transformation. mdpi.comnih.gov For example, a cobalt tetrakis(pentafluorophenyl)porphyrin immobilized on chitosan (B1678972) demonstrated high catalytic activity for cyclohexane oxidation. nih.gov While direct studies on TIPP are scarce, manganese porphyrins supported on metal-organic frameworks (MOFs) have been shown to be catalytically active in the oxidation of cyclohexane at room temperature using iodosylbenzene as the oxidant, yielding cyclohexanol (B46403) and cyclohexanone. mdpi.com

Below is a table summarizing the catalytic activity of related metalloporphyrins in oxidation reactions.

| Catalyst | Substrate | Oxidant | Product(s) | Yield (%) | Reference |

| Fe(TDCPP)Cl | (Z)-Cyclooctene | PhIO | Cyclooctene oxide | - | psu.edu |

| Co(TFPP)/CTS | Cyclohexane | Air | Cyclohexanol, Cyclohexanone | 24.2 | nih.gov |

| Mn-porphyrin MOF | Cyclohexane | PhIO | Cyclohexanol, Cyclohexanone | 20 | mdpi.com |

Data for closely related halogenated and substituted porphyrins are presented due to limited direct data for 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin.

C-C Bond Formation Catalysis

The iodophenyl groups of TIPP offer unique opportunities for its use in C-C bond formation reactions, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. The carbon-iodine bond is a reactive site for oxidative addition to a low-valent palladium catalyst, a key step in these catalytic cycles.

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. A study has reported the use of a bis(porphyrin) boronate ester in a Suzuki-Miyaura cross-coupling with 1,4-bis(4-iodophenyl)-1,3-butadiyne, demonstrating the reactivity of the iodophenyl group in this context. worldscientific.comworldscientific.com This suggests that palladium complexes of TIPP could potentially catalyze such reactions or that TIPP itself could serve as a scaffold in the synthesis of more complex porphyrin arrays via this method. acs.org

The table below illustrates the application of related porphyrin compounds in C-C bond formation reactions.

| Reaction Type | Porphyrin Derivative | Reactants | Catalyst System | Product | Reference |

| Suzuki-Miyaura | Bis(porphyrin) boronate ester | 1,4-bis(4-iodophenyl)-1,3-butadiyne | Pd catalyst | Tetrakis(porphyrin) molecular cleft | worldscientific.comworldscientific.com |

| Heck Reaction | 5-bromo-10,15,20-triphenylporphyrin | Methyl acrylate, Styrene, Acrylonitrile | Pd catalyst | meso-alkenyl monoporphyrins | rsc.org |

Influence of Peripheral Substituents and Metal Centers on Catalytic Activity and Selectivity

The catalytic performance of metalloporphyrins is profoundly influenced by both the nature of the peripheral substituents on the porphyrin ring and the identity of the central metal ion.

Peripheral Substituents: The electron-withdrawing iodine atoms at the para-position of the phenyl rings in TIPP can significantly impact the electronic properties of the porphyrin macrocycle. These effects can enhance the catalytic activity of the metal center in several ways. For instance, in oxidation reactions, electron-withdrawing groups can increase the electrophilicity of the metal-oxo intermediate, making it a more potent oxidizing agent. nih.gov This can lead to higher reaction rates and the ability to oxidize less reactive substrates. Studies on halogenated iron-tetraphenylporphyrin complexes have shown that the presence of halogen atoms increases the electronic density on the iron center, which is favorable for enhanced catalytic activity. researchgate.netscielo.br

Metal Centers: The choice of the metal ion at the core of the porphyrin is critical in defining its catalytic properties.

Iron (Fe): Iron porphyrins are widely used to mimic cytochrome P-450 and are effective catalysts for a broad range of oxidation reactions, including epoxidation and hydroxylation. niscpr.res.inscielo.br They are also being explored for their catalytic activity in the ring-expansion of epoxides. nih.gov

Manganese (Mn): Manganese porphyrins are also excellent catalysts for oxidation reactions and are often more robust than their iron counterparts under harsh conditions. mdpi.com

Cobalt (Co): Cobalt porphyrins have shown catalytic activity in the oxidation of various organic substrates, including toluene (B28343) and styrenes. nih.govchemistryviews.org They are also investigated for their potential in electrocatalytic water oxidation. rsc.org

Palladium (Pd): Palladium porphyrins are primarily utilized in C-C bond formation reactions, such as Suzuki-Miyaura and Heck couplings, where the palladium center is the active catalytic site. acs.orgtulane.edu

The interplay between the electronic effects of the iodo-substituents and the intrinsic reactivity of the metal center allows for the fine-tuning of the catalytic activity and selectivity of TIPP-based catalysts.

Heterogeneous Catalysis and Immobilization Strategies

While homogeneous catalysis with metalloporphyrins is effective, the recovery and reuse of the catalyst can be challenging. To address this, significant research has focused on the immobilization of metalloporphyrins onto solid supports to create heterogeneous catalysts. These supported catalysts offer the advantages of easy separation from the reaction mixture, potential for recycling, and improved stability.

Several strategies have been employed for the immobilization of porphyrins, which are applicable to TIPP and its derivatives:

Covalent Attachment: Porphyrins can be covalently bonded to various supports, such as silica (B1680970) gel, polymers, and graphene oxide. scielo.brtulane.edu This method provides a robust linkage that prevents leaching of the catalyst.

Encapsulation: Porphyrins can be encapsulated within the pores of materials like zeolites or mesoporous silica (e.g., MCM-41). researchgate.net This "ship-in-a-bottle" approach can provide shape-selectivity to the catalytic reactions.

Incorporation into Metal-Organic Frameworks (MOFs): Porphyrins with suitable functional groups (e.g., carboxylates) can be used as building blocks for the synthesis of MOFs. mdpi.comnih.gov These porphyrin-based MOFs can exhibit high catalytic activity and stability due to the well-defined and isolated active sites.

Immobilized metalloporphyrin catalysts have been successfully used in various oxidation reactions. mdpi.comresearchgate.net For example, an iron porphyrin covalently bound to aminopropylated silica has been used as a recyclable catalyst for alkene and alkane oxidations. scielo.br The immobilization can sometimes lead to a decrease in catalytic activity compared to the homogeneous counterpart due to diffusion limitations, but the benefits of recyclability often outweigh this drawback. psu.eduresearchgate.net

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has been effectively employed to investigate the molecular and electronic structure of H2TIPP. Theoretical calculations performed on the compound provide a detailed understanding of its geometry and electronic properties, which are in strong agreement with experimental data obtained from X-ray crystallography.

DFT studies also confirm the presence of strong intramolecular hydrogen bonds of the N-H···N type within the porphyrin core. nih.gov These interactions involve the two inner hydrogen atoms of the pyrrole (B145914) rings and the nitrogen atoms of the opposing pyrrole rings, leading to the formation of quasi-aromatic six-membered rings. nih.gov This internal hydrogen bonding network contributes significantly to the stability and rigidity of the porphyrin macrocycle.

The electronic properties, such as the distribution of molecular orbitals, are also elucidated through DFT. These calculations are fundamental to understanding the optical and redox characteristics of the porphyrin, which are vital for its applications in areas like photosensitization and catalysis.

Molecular Dynamics and Simulation Techniques

While specific molecular dynamics (MD) simulations for 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin are not extensively documented in dedicated studies, the techniques are broadly applicable and crucial for understanding its dynamic behavior. MD simulations can model the motion of atoms and molecules over time, providing insights into conformational flexibility, solvent interactions, and the dynamics of binding processes.

For the parent compound, free base tetraphenylporphyrin (B126558) (H2TPP), femtosecond resolution studies have detailed the ultrafast relaxation processes that occur after photoexcitation. researchgate.net These studies describe intricate electronic and vibrational relaxation pathways on timescales from femtoseconds to nanoseconds. researchgate.net Such techniques could be applied to H2TIPP to understand how the heavy iodine atoms influence these photophysical processes, potentially enhancing intersystem crossing rates, which is relevant for applications in photodynamic therapy.

Furthermore, specialized MD simulation protocols have been developed to accurately model halogen bonding, a key interaction involving the iodine substituents of H2TIPP. nih.gov These methods often include a charged extra point on the halogen atom to represent the anisotropic charge distribution (the σ-hole), which is critical for correctly simulating the geometry and strength of halogen bonds in protein-ligand complexes and crystal packing. nih.gov Applying these techniques to H2TIPP would be essential for simulating its interaction with biological targets or its self-assembly into supramolecular structures.

Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis

Hirshfeld Surface Analysis (HSA) is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. For H2TIPP, HSA has been instrumental in deconstructing the complex network of interactions that govern its molecular packing. nih.gov

The analysis reveals that the molecular packing is controlled by a variety of interactions, including N-H, H-H, C-H, C-I, and I···I contacts. nih.gov By mapping these interactions onto a 3D surface around the molecule, their relative importance can be assessed. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

The key intermolecular contacts identified for H2TIPP are summarized in the table below:

| Interaction Type | Description | Significance in Crystal Packing |

|---|---|---|

| N-H···N | Intramolecular hydrogen bonds within the porphyrin core. | Stabilizes the planar conformation of the macrocycle. nih.gov |

| H···H | Contacts between hydrogen atoms on adjacent molecules. | Contribute significantly to the overall packing, representing a large portion of the surface contacts. |

| C-H···π | Interactions between C-H bonds and the π-system of the porphyrin or phenyl rings. | Help to direct the orientation of molecules relative to one another. |

| C-I···π | Interactions involving the iodine substituent and the π-electron clouds of neighboring molecules. | Contribute to the stability of the supramolecular architecture. nih.gov |

| I···I | Halogen-halogen interactions between iodine atoms on adjacent porphyrins. | Play a crucial role in the directional packing of the molecules, influencing the formation of 2D and 3D architectures. nih.gov |

The flexibility and directionality of the functional iodo-substituents are highlighted by HSA as being key to extending the molecular orientation from one-dimensional chains to more complex 2D and 3D supramolecular structures, suggesting potential for the development of porous solid materials. nih.gov

Prediction of Binding Affinities and Molecular Interactions

The prediction of binding affinities and molecular interactions is a critical application of computational chemistry, particularly for evaluating the potential of molecules in biological or materials science contexts. While studies focusing specifically on H2TIPP are limited, research on analogous porphyrins provides a clear framework for how such predictions are made.

Molecular docking simulations are a primary tool for this purpose. For instance, studies on the closely related 5,10,15,20-tetrakis(4'-sulfonatophenyl)-porphyrin (TPPS) have been used to predict its binding affinity for various cancer-related protein targets, such as the B-cell lymphoma 2 (BCL-2) family of proteins. nih.gov These simulations calculate the free energy of binding and identify key interacting amino acid residues, providing insights into the mechanism of action at a molecular level. nih.gov The results from such studies indicate that porphyrins can bind to important biological receptors, suggesting their potential as therapeutic agents. nih.gov

For H2TIPP, the presence of four iodine atoms introduces the possibility of strong halogen bonding with protein residues, in addition to hydrophobic and π-π stacking interactions. The iodine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the amino acid side chains of a target protein. nih.gov Computational models that accurately account for halogen bonding would be essential to predict the binding affinity and specificity of H2TIPP. Such studies could predict its interactions with targets like human serum albumin (HSA), which is crucial for understanding its pharmacokinetics, or with specific enzymes or receptors relevant to disease. nih.gov

The predicted binding affinities from these computational approaches can then be used to prioritize experimental testing and guide the rational design of more potent and selective porphyrin-based compounds.

Applications in Advanced Materials Science and Engineering

Porphyrin-Based Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures constructed from organic building blocks linked by strong covalent bonds. nih.gov The integration of porphyrin units like 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin into COF architectures imparts unique optical, electronic, and catalytic properties to the resulting materials. nih.govnih.gov

The design of porphyrin-based COFs leverages the defined geometry of the porphyrin building block. The tetra-substituted nature of this compound makes it a suitable C4-symmetric monomer for creating two-dimensional (2D) sheet-like polymers with predictable tetragonal pore structures.

The synthesis of these COFs relies on the reactivity of the iodophenyl groups. While many porphyrin COFs are synthesized via condensation reactions like imine or boronate ester formation, the iodophenyl moieties are ideal for metal-catalyzed cross-coupling reactions. mdpi.comacs.org For instance, Yamamoto homo-coupling of the aryl-iodide groups can be used to form robust C-C bonds, creating a highly conjugated and stable polyporphyrin framework. This method offers a pathway to materials with extended π-electron delocalization, which is beneficial for electronic applications.

The general synthetic strategy involves reacting the this compound monomer, often with a co-monomer if a different linkage is desired, under conditions that promote the formation of the covalent network. Solvothermal methods are commonly employed, where the reaction is carried out in a sealed vessel at elevated temperatures to facilitate the growth of a crystalline, ordered framework. mdpi.com

Porphyrin-COFs synthesized from tetratopic linkers typically form 2D layered structures that stack into a crystalline solid. rsc.org The arrangement of these layers can vary, with common stacking modes being eclipsed (AA stacking) or staggered (AB stacking). researchgate.net This stacking behavior, along with the size of the organic linkers, dictates the final pore structure and surface area of the material.

The porosity of these materials is a key feature, characterized by high specific surface areas and well-defined, accessible pores. nih.gov The pore size can be systematically tuned by changing the length and geometry of the building blocks. The inherent rigidity and planarity of the porphyrin unit help to prevent pore collapse upon removal of solvent guests, leading to permanently porous materials. nih.gov

Table 1: Structural Properties of Representative Porphyrin-Based COFs

| COF Name | Linkage Type | Stacking Mode | Pore Size (nm) | BET Surface Area (m²/g) |

|---|---|---|---|---|

| COF-366 | Imine | Staggered | 2.9 | 1270 |

| CuP-PyTTPh COF | Imine | Eclipsed | 2.5 | 1603 |

| CuP-2,3-DHPh COF | Imine | Eclipsed | 3.2 | 2168 |

This table presents data for representative porphyrin-COFs to illustrate typical structural characteristics. The specific properties of a COF derived from this compound would depend on the specific synthetic route and linkage chemistry used.

The functional properties of porphyrin-COFs stem from the combination of the porphyrin's intrinsic characteristics and the framework's porous, high-surface-area nature. mdpi.com

Catalysis: The porphyrin core can chelate various metal ions, creating single-site catalytic centers. When incorporated into a COF, these active sites are uniformly distributed and highly accessible within the porous structure. rsc.orgmdpi.com This arrangement prevents the aggregation and deactivation of catalytic sites, which can be an issue with homogeneous porphyrin catalysts. mdpi.com These materials have shown promise in biomimetic catalysis, electrocatalysis, and photocatalysis for reactions such as CO₂ reduction and oxygen evolution. rsc.orgrsc.org

Sensing: The electronic and photophysical properties of the porphyrin units are sensitive to their local environment. The binding of analytes within the COF pores can induce a change in the material's color or fluorescence, forming the basis for chemical sensors. The high surface area and ordered channels of the COF facilitate rapid diffusion of analytes to the porphyrin sensing sites, enabling sensitive and rapid detection of molecules like hydrogen peroxide. rsc.orgmdpi.com

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. While this compound is not a typical linker for direct MOF synthesis due to the relative inertness of the C-I bond in standard solvothermal conditions, it serves as a powerful precursor.

The iodophenyl groups can be chemically transformed into functionalities suitable for MOF construction, such as carboxylate or pyridyl groups. For example, the iodo- groups can be converted to carboxylic acid groups, transforming the molecule into the widely used MOF linker 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (TCPP). rsc.orgoiccpress.com This TCPP linker can then be reacted with various metal ions (e.g., Zr, In, Zn) to form highly stable and porous MOFs. nih.govmdpi.com This post-synthetic modification approach allows for the rational design of porphyrin-based MOFs where the structural and functional properties are precisely controlled.

Optoelectronic Materials and Devices

Materials derived from this compound exhibit significant potential in optoelectronics. When porphyrin units are covalently linked into extended frameworks like COFs, the π-conjugated system is greatly expanded. mdpi.com This enhanced delocalization of π-electrons leads to broadened light absorption across the visible spectrum and improved charge transport properties. nih.govmdpi.com

Porphyrin-based COFs have been reported to have impressive charge carrier mobilities. google.com The ordered π-stacking of the porphyrin macrocycles in the COF structure creates efficient pathways for charge transport. mdpi.com These properties make them highly attractive for applications in plastic electronics and optoelectronic systems, including as active components in solar cells, photodetectors, and light-emitting diodes (LEDs). google.comresearchgate.net The ability to tune the bandgap by modifying the porphyrin unit or the linking chemistry provides a route to optimize materials for specific optoelectronic applications. mdpi.comresearchgate.net

Sensor Development and Chemo-Responsive Materials

The development of sensors and chemo-responsive materials is another key application area for this compound derivatives. Porphyrins are excellent candidates for ionophores in chemical sensors due to their ability to form stable complexes with specific ions. ias.ac.in For example, porphyrin derivatives have been successfully used in poly(vinyl chloride) (PVC) membrane sensors for the potentiometric determination of metal ions like Al³⁺. ias.ac.in

When incorporated into porous frameworks like COFs or functionalized silica (B1680970), the porphyrin's sensing capabilities are enhanced. mdpi.comresearchgate.net The porous structure allows for the pre-concentration of analytes and provides a high density of accessible sensing sites. The interaction of target analytes with the porphyrin core can lead to measurable changes in absorbance or fluorescence, enabling highly sensitive detection. researchgate.net These materials can be designed to be selective, for instance, by showing minimal sensitivity to interfering species while strongly binding to the target analyte. researchgate.net The reversibility of these interactions is crucial for creating reusable sensors. researchgate.net

Future Directions and Emerging Research Avenues

Innovations in Synthesis and Scalability

The progression of research into porphyrin-based materials is intrinsically linked to the development of efficient and scalable synthetic protocols. While traditional methods for synthesizing tetraphenylporphyrins are well-established, emerging research is focused on enhancing yield, purity, and functional group tolerance.

Future synthetic strategies are likely to increasingly incorporate methodologies such as microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields for related halogenated porphyrins like 5,10,15,20-tetrakis(4-bromophenyl)porphyrin. researchgate.net The application of such techniques to the synthesis of 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin could lead to more economical and environmentally benign production processes. Furthermore, the development of one-pot synthesis protocols, which minimize intermediate purification steps, represents a significant avenue for improving the scalability of production for this and other functionalized porphyrins. unime.it

Table 1: Comparison of Synthetic Methodologies for Tetraphenylporphyrins

| Method | Typical Yield | Reaction Time | Key Advantages |

| Conventional Reflux | 20-40% | 12-24 hours | Well-established, simple setup |

| Microwave-Assisted | 55-78% researchgate.net | 10-60 minutes | High yields, reduced time researchgate.net |

| One-Pot Synthesis | Variable | Variable | Reduced purification steps unime.it |

Advanced Characterization Techniques for Complex Assemblies

The functional utility of this compound often arises from its ability to self-assemble into complex supramolecular structures. The comprehensive characterization of these assemblies is paramount to understanding their structure-property relationships.

Beyond standard spectroscopic and crystallographic techniques, future research will necessitate the application of more advanced characterization methods. Techniques such as Hirshfeld surface analysis are becoming increasingly important for visualizing and quantifying the intermolecular interactions that govern the packing of porphyrin molecules in the solid state. researchgate.net For studying the morphology of self-assembled structures like nanowires, high-resolution imaging techniques including transmission electron microscopy (TEM) and selected area electron diffraction (SAED) will be crucial. rsc.org To probe the dynamics of porphyrin interactions in solution, especially with other molecular or nanoscale entities, time-resolved fluorescence spectroscopy offers valuable insights into quenching mechanisms and the formation of supramolecular adducts. unime.it

Rational Design Principles for Tailored Functionality

The future of porphyrin chemistry lies in the ability to rationally design molecules with precisely tailored properties for specific applications. This design-led approach is heavily reliant on the integration of computational modeling with synthetic chemistry.

Computational methods such as Density Functional Theory (DFT) are instrumental in predicting the electronic structure, reactivity, and spectroscopic properties of new porphyrin derivatives. researchgate.net This allows for the in silico screening of candidates before committing to synthetic efforts. For applications in medicine, molecular docking simulations are proving to be a powerful tool for predicting the binding affinity of porphyrin-based photosensitizers to biological targets like proteins. nih.gov This can guide the design of next-generation photodynamic therapy agents with enhanced efficacy and selectivity. The principles of supramolecular chemistry, which leverage non-covalent interactions like hydrogen bonding, are also being employed to construct complex, porous frameworks from porphyrin building blocks. rsc.org

Interdisciplinary Research Frontiers (e.g., integration with nanoscience, smart materials)

The most exciting future directions for this compound research are situated at the interface of chemistry, materials science, and biology. The integration of this porphyrin into nanoscale systems and smart materials is poised to unlock a host of novel applications.

In the realm of nanoscience, the interaction of porphyrins with nanomaterials like graphene quantum dots is being explored to create hybrid materials with unique photophysical properties. unime.it Such supramolecular adducts could find use in sensing, bio-imaging, and energy conversion. The development of porphyrin-based smart materials, which respond to external stimuli, is another burgeoning field. For instance, polymeric films of functionalized porphyrins have shown promise as electrochromic materials, changing color in response to an applied voltage. researchgate.net Furthermore, the combination of the photodynamic properties of the porphyrin core with the radio-opacity of the iodine atoms opens up possibilities for developing theranostic agents that combine therapy and diagnostics. The labeling of similar porphyrin structures with radionuclides points towards the potential for combined photodynamic and radionuclide therapies. researchgate.net

Q & A

Q. What are the standard synthetic routes for 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin, and how do reaction conditions influence yield?

The synthesis typically follows the Adler-Longo method, involving condensation of pyrrole with 4-iodobenzaldehyde in propionic acid under reflux. Key steps include dropwise addition of pyrrole, reflux duration (4–6 hours), and purification via column chromatography (silica/dichloromethane) and recrystallization (dichloromethane/hexane) . Yields for analogous porphyrins vary significantly (e.g., 5% for acetyloxyphenyl vs. 28–36% for fluorophenyl derivatives), influenced by substituent steric/electronic effects and solvent choice . For iodophenyl derivatives, lower yields may arise from iodine's bulkiness, necessitating optimized stoichiometry or microwave-assisted synthesis (reducing reaction times from hours to minutes) .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- UV-Vis Spectroscopy : Expect a Soret band (~430 nm) and Q bands (500–650 nm), with shifts depending on substituent electronic effects .

- FT-IR : Peaks corresponding to C-I stretching (~500 cm⁻¹) and porphyrin core vibrations (e.g., N-H at ~3300 cm⁻¹) .

- X-ray Crystallography : Reveals non-planar "ruffled" porphyrin cores and phenyl ring dihedral angles (~65–75°). Solvent-accessible voids may require SQUEEZE refinement to model disordered solvents .

- NMR/Mass Spectrometry : -NMR shows pyrrolic protons (~-2 ppm), while HPLC/MS confirms molecular ion peaks (e.g., m/z 847 for acetyloxyphenyl analogs) .

Advanced Research Questions

Q. How can solvent-accessible voids in crystallographic studies of iodophenylporphyrins be addressed?

Highly disordered solvent molecules in crystal lattices (common in bulky substituents like iodine) are modeled using the SQUEEZE routine in PLATON. This subtracts electron density contributions from voids, improving refinement accuracy. For example, reports a 215 ų void in acetyloxyphenylporphyrin, resolved via this method .

Q. What strategies enhance photocatalytic efficiency of metallated iodophenylporphyrins in degradation processes?

- Extended π-Systems : Incorporating biphenyl or carboxyphenyl groups (e.g., tin(II) tetrakis(biphenylbenzoate)porphyrin) enhances light absorption and charge separation, improving methylene blue degradation by ~53% .

- Metal Coordination : Tin(II) or cobalt(II) centers act as redox-active sites, facilitating electron transfer. Adjusting axial ligands (e.g., carboxylates) can modulate catalytic activity .

- Iodine’s Heavy Atom Effect : May promote intersystem crossing, increasing singlet oxygen yield for photodynamic applications .

Q. How do substituents (e.g., iodine vs. hydroxyl/amino groups) influence electrochemical properties and antioxidant activity?

Cyclic voltammetry reveals that electron-donating groups (e.g., -OH, -NH₂) enhance antioxidant activity by stabilizing radical intermediates. For example, 5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin exhibits higher 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging than amino/pentoxy analogs . Iodine’s electron-withdrawing nature may lower redox potentials, requiring tailored electrochemical setups to assess activity.

Q. How can supramolecular frameworks be designed using iodophenylporphyrins?

Hydrogen-bonding motifs (e.g., 4-hydroxyphenylporphyrin with 4,4′-bipyridine) form columnar arrays or 3D networks . For iodophenyl derivatives, halogen bonding (C-I⋯N/O) could stabilize frameworks, though this requires crystallographic validation. Solvent choice (e.g., pyridine) and stoichiometry control assembly topology .

Q. How should researchers address contradictions in reported synthesis yields across studies?

Discrepancies (e.g., 5% vs. 30% yields) arise from:

- Substituent Effects : Bulky groups (iodo) hinder cyclization vs. smaller groups (fluoro) .

- Reaction Conditions : Microwave irradiation (5–10 minutes) vs. traditional reflux (4 hours) reduces side reactions .

- Purification : Column chromatography (silica vs. reverse-phase) and solvent polarity critically impact recovery .

Q. What role do peripheral iodine groups play in photodynamic therapy (PDT) applications?

Iodine’s heavy atom effect enhances spin-orbit coupling, increasing triplet-state population and singlet oxygen () generation. Analogous fluorophenylporphyrins show clinical efficacy (Phase III trials) . For iodophenyl derivatives, in vitro PDT assays (e.g., MTT cytotoxicity tests) should correlate quantum yield with substituent position/electronic effects .

Q. Methodological Recommendations

- Synthesis Optimization : Use microwave-assisted methods for higher yields and reduced solvent .

- Characterization : Combine XRD with SQUEEZE for disordered crystals and UV-Vis/FT-IR for substituent analysis .

- Application-Specific Design : Tailor substituents (e.g., iodine for PDT, carboxylates for sensors) based on target properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.